molecular formula C16H14O5 B5627053 (4-Methoxycarbonylphenyl) 3-methoxybenzoate CAS No. 68595-44-8

(4-Methoxycarbonylphenyl) 3-methoxybenzoate

Cat. No.: B5627053
CAS No.: 68595-44-8
M. Wt: 286.28 g/mol
InChI Key: ZSUQERXKZLHGHH-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylphenyl) 3-methoxybenzoate is a synthetic ester compound of interest in chemical and pharmaceutical research. As a derivative of benzoic acid, it features both a methoxybenzoate and a methoxycarbonylphenyl moiety within its structure. This specific molecular architecture makes it a valuable intermediate or building block in organic synthesis and materials science. Researchers may utilize this compound in the development of more complex molecules, such as potential pharmaceutical agents. Similar ester derivatives are investigated for their biological activities, which can include anti-inflammatory and antibacterial properties . The compound's structure is also relevant in the design of specialty chemicals and functional materials. Consistent with compounds of this class, it is typically a solid at room temperature and may exhibit limited solubility in water but better solubility in organic solvents. This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxycarbonylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-14-5-3-4-12(10-14)16(18)21-13-8-6-11(7-9-13)15(17)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUQERXKZLHGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352704
Record name (4-methoxycarbonylphenyl) 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68595-44-8
Record name (4-methoxycarbonylphenyl) 3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Spectrometric Characterization of 4 Methoxycarbonylphenyl 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment of each proton and carbon atom, as well as their connectivity, can be mapped out in detail.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts for (4-Methoxycarbonylphenyl) 3-methoxybenzoate are based on the analysis of its constituent aromatic rings and functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-methoxybenzoate and the 4-methoxycarbonylphenyl rings, as well as singlets for the two methoxy (B1213986) groups. The protons on the 4-methoxycarbonylphenyl ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-methoxybenzoate ring will exhibit a more complex splitting pattern due to their meta and ortho couplings.

The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbons of the ester groups are expected to appear significantly downfield. The aromatic carbons will resonate in the typical range of 110-160 ppm, with variations depending on the electronic effects of their substituents. The methoxy carbons will appear as sharp signals in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Predicted data for this compound in CDCl₃.

Protons (Ar-H) of the 3-methoxybenzoate Moiety Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2' 7.75 dd J = 2.7, 1.5
H-4' 7.15 ddd J = 8.3, 2.7, 1.0
H-5' 7.40 t J = 8.0
H-6' 7.65 dt J = 7.7, 1.5
Protons (Ar-H) of the 4-methoxycarbonylphenyl Moiety
H-2, H-6 8.15 d J = 8.8
H-3, H-5 7.25 d J = 8.8
Methyl Protons
3-OCH₃ 3.88 s -

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted data for this compound in CDCl₃.

Carbon Atom Predicted Chemical Shift (δ, ppm)
3-methoxybenzoate Moiety
C-1' 131.5
C-2' 122.5
C-3' 159.8
C-4' 115.0
C-5' 129.8
C-6' 120.0
C=O 165.0
OCH₃ 55.6
4-methoxycarbonylphenyl Moiety
C-1 154.5
C-2, C-6 122.0
C-3, C-5 131.0
C-4 127.0
C=O 166.2

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within each aromatic ring. For the 3-methoxybenzoate moiety, correlations would be expected between H-4', H-5', and H-6'. For the 4-methoxycarbonylphenyl ring, a strong correlation between the protons at the H-2/H-6 and H-3/H-5 positions would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each aromatic carbon that bears a proton. For instance, the proton signal at δ ~7.40 ppm would show a cross-peak with the carbon signal at δ ~129.8 ppm (C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. columbia.edu Key expected correlations include the one between the protons of the 4-methoxycarbonylphenyl ring (H-2/H-6) and the ester carbonyl carbon of the 3-methoxybenzoate moiety (C=O at ~165.0 ppm), confirming the ester linkage. Additionally, correlations from the methoxy protons to their respective attached aromatic carbons would be observed. phcogj.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be useful to confirm the spatial proximity between the methoxy group protons and the adjacent aromatic protons on each ring. For example, a NOESY correlation would be expected between the 3'-OCH₃ protons and the aromatic protons at the H-2' and H-4' positions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. The molecular formula for this compound is C₁₆H₁₄O₅. The calculated exact mass can be compared with the experimentally determined value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data

Parameter Value
Molecular Formula C₁₆H₁₄O₅
Calculated Exact Mass [M+H]⁺ 287.0863

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the most likely fragmentation pathway would involve the cleavage of the central ester bond. This would be expected to produce two primary fragment ions.

Predicted Fragmentation Pathways:

Cleavage yielding the 3-methoxybenzoyl cation: This would result in a fragment with m/z 135.04, corresponding to the [C₈H₇O₂]⁺ ion.

Cleavage yielding the 4-methoxycarbonylphenoxyl radical and subsequent fragments.

The observation of these specific fragments in the MS/MS spectrum would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent peaks would be associated with the carbonyl stretching of the two ester groups. The presence of aromatic rings and C-O bonds would also be clearly indicated.

Table 4: Predicted IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Ester Carbonyl 1725-1740
C-O Stretch Ester Linkage 1250-1300 (asymmetric), 1000-1150 (symmetric)
C=C Stretch Aromatic Ring 1450-1600
=C-H Stretch Aromatic C-H 3000-3100
C-H Stretch Methyl (OCH₃) 2850-2960

The strong absorption band in the 1725-1740 cm⁻¹ region is a definitive indicator of the ester functional groups. The multiple bands in the 1450-1600 cm⁻¹ range confirm the presence of the aromatic rings, while the C-O stretching vibrations further support the ester and ether functionalities within the molecule.

Mechanistic Investigations of Reactions Involving the 4 Methoxycarbonylphenyl 3 Methoxybenzoate Framework

Elucidation of Esterification Mechanisms under Various Catalytic Conditions

The formation of the ester bond in (4-Methoxycarbonylphenyl) 3-methoxybenzoate can be achieved through several catalytic methods. The mechanism of esterification is highly dependent on the nature of the catalyst employed, which can range from strong acids and bases to biocatalysts like enzymes.

Acid-catalyzed esterification, commonly known as Fischer esterification, represents a classical approach to forming esters from a carboxylic acid and an alcohol. In the synthesis of this compound, this would involve the reaction between 3-methoxybenzoic acid and methyl 4-hydroxybenzoate (B8730719) in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄).

The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3-methoxybenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of methyl 4-hydroxybenzoate acts as a nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst.

Since all steps are reversible, the reaction is typically driven to completion by removing water as it is formed or by using an excess of one of the reactants. Solid acid catalysts, such as zirconium/titanium solid acids, have also been developed to facilitate esterification, offering advantages in terms of separation and reusability. mdpi.com The mechanism with these catalysts involves the activation of the carbonyl group by the Lewis acidic metal center. mdpi.com

Base-promoted esterification of this compound is less common than acid catalysis for this specific combination of reactants but is mechanistically distinct. This pathway typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), or the activation of the alcohol.

A common base-promoted approach involves:

Deprotonation of the Carboxylic Acid: A base deprotonates 3-methoxybenzoic acid to form the 3-methoxybenzoate anion.

Activation: The benzoate (B1203000) is not sufficiently nucleophilic to react directly with the phenol (B47542) (methyl 4-hydroxybenzoate). Therefore, the reaction usually proceeds via an activated derivative. For instance, 3-methoxybenzoyl chloride could be prepared and subsequently reacted with methyl 4-hydroxybenzoate in the presence of a non-nucleophilic base like pyridine (B92270). The base serves to neutralize the HCl produced.

Alternatively, the phenolic hydroxyl group of methyl 4-hydroxybenzoate can be deprotonated by a strong base to form a phenoxide. This phenoxide is a potent nucleophile that can attack a suitable acyl derivative. In some industrial processes for preparing similar methyl methoxycarboxylates, the reaction is carried out by dissolving the corresponding hydroxybenzoic acid in an aqueous solution of a base like potassium hydroxide (B78521) (KOH) and then reacting it with an alkylating agent like dimethyl sulphate. google.com

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for synthesizing aromatic esters. researchgate.netnih.gov These reactions are conducted under mild conditions, minimizing by-product formation. researchgate.net The enzymatic synthesis of esters like this compound would proceed via a mechanism different from chemical catalysis.

Lipase-catalyzed reactions typically follow a Ping-Pong Bi-Bi mechanism: researchgate.netresearchgate.net

Acylation (Formation of Acyl-Enzyme Intermediate): The carboxylic acid (3-methoxybenzoic acid) binds to the active site of the lipase. The catalytic triad (B1167595) (commonly Ser-His-Asp) of the enzyme facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acid. This results in the formation of a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acid (in this case, water) and forming a covalent acyl-enzyme intermediate.

Deacylation (Nucleophilic Attack by Alcohol): The alcohol substrate (methyl 4-hydroxybenzoate) then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

Ester Release: This leads to another tetrahedral intermediate, which collapses to release the final ester product, this compound, and regenerate the free enzyme.

This method has been successfully applied to a wide range of aromatic esters, demonstrating high conversion rates and regioselectivity, especially in non-aqueous or co-solvent systems. frontiersin.orgresearchgate.net

ReactantsBiocatalystSolventTemperature (°C)Conversion (%)Reference
Arbutin and Vinyl Vanillic AcidImmobilized Penicillium expansum LipaseTHF-Isopropyl ether5093 frontiersin.org
3-Phenylpropanoic Acid and Ethanol (B145695)Yarrowia lipolytica BiomassNot specifiedNot specified95 mdpi.com
Cinnamic Acids and 1-OctanolCandida antarctica Lipase B (CALB)Solvent-freeNot specifiedUp to 94 researchgate.net
Hexanoic Acid and Aromatic AlcoholsCandida antarctica Lipase B (CALB)tert-Butyl methyl ether37>50 nih.gov

Transesterification Pathways and Equilibrium Studies

Transesterification is a process where the alkoxy (-OR') group of an ester is exchanged with the alkoxy group of another alcohol (-OR''). This reaction is a key method for converting one ester into another and can be catalyzed by either acids or bases. ucla.edu For this compound, transesterification could involve, for example, reaction with ethanol to yield (4-Ethoxycarbonylphenyl) 3-methoxybenzoate and methanol.

The reaction is an equilibrium process, and the position of the equilibrium is governed by the relative stability of the reactants and products, as well as their concentrations. ucla.edu To drive the reaction toward the desired product, an excess of the reactant alcohol is often used, or the leaving alcohol is removed from the reaction mixture as it forms.

Acid-Catalyzed Transesterification: The mechanism is very similar to acid-catalyzed esterification and follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com

Protonation of the carbonyl oxygen of the starting ester.

Nucleophilic addition of the new alcohol to form a tetrahedral intermediate.

Deprotonation of the attacking alcohol moiety.

Protonation of the leaving alkoxy group.

Elimination of the original alcohol.

Deprotonation of the carbonyl to yield the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway is typically faster and proceeds under milder conditions than the acid-catalyzed route. It is initiated by a strong base, usually the alkoxide corresponding to the alcohol being used (e.g., ethoxide for reaction with ethanol).

Nucleophilic Attack: The alkoxide ion directly attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, expelling the original alkoxide as the leaving group to form the new ester. masterorganicchemistry.com

Studies on the transesterification of crude methyl benzoate have shown that high conversions can be achieved using titanate catalysts, highlighting the industrial applicability of this reaction for producing various benzoate esters. researchgate.net

Hydrolysis Mechanisms and Kinetics of the Ester Linkage

Hydrolysis is the reverse of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. The this compound molecule has two ester groups, and their hydrolysis rates can differ based on their electronic and steric environments. However, the aryl ester linkage (3-methoxybenzoate part) is generally more susceptible to hydrolysis than the methyl ester linkage (methoxycarbonylphenyl part) under many conditions. The stability of the phenoxide leaving group makes the aryl ester more reactive.

Alkaline Hydrolysis (Saponification): Base-promoted hydrolysis of esters is an irreversible process because the resulting carboxylate anion is resonance-stabilized and unreactive toward the alcohol. The mechanism for phenyl benzoates is well-established as a bimolecular acyl-oxygen cleavage (BAC2). acs.org

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, and the C-O bond to the phenoxide group breaks, releasing the stable (4-methoxycarbonyl)phenoxide anion and 3-methoxybenzoic acid.

Proton Transfer: The newly formed carboxylic acid quickly transfers a proton to the highly basic phenoxide or another hydroxide ion, resulting in the final products: 3-methoxybenzoate and methyl 4-hydroxybenzoate.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates show that the reaction rates are sensitive to the electronic effects of substituents on both the phenyl and benzoate rings, as well as solvent composition. researchgate.netzenodo.org Electron-withdrawing groups generally accelerate the reaction by stabilizing the transition state and the leaving phenoxide.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process and its mechanism is the microscopic reverse of Fischer esterification (AAC2 mechanism). The key steps involve protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfers, and elimination of the phenol. The rate of acid-catalyzed hydrolysis is generally less sensitive to substituent effects compared to alkaline hydrolysis. researchgate.net

EsterConditionsRate Constant (k)Activation Energy (Ea)Reference
Ethyl AcetateAlkaline, Water, 25°C0.111 M⁻¹s⁻¹~47 kJ/mol actachemscand.org
Propyl FormateAcidic, Water, 25°C1.15 x 10⁻⁴ M⁻¹s⁻¹~57 kJ/mol actachemscand.org
Methyl AcetateAlkaline, AqueousNot specified10.1 kcal/mol acs.org
p-Nitrophenyl BenzoateEnzymatic (Trypsin)Varies with substrateNot specified semanticscholar.org

Computational and Experimental Approaches to Reaction Energy Profiles and Transition States

Modern mechanistic studies frequently combine experimental kinetics with computational chemistry to gain a deeper understanding of reaction pathways, transition states, and energy barriers. For reactions involving the this compound framework, such approaches can elucidate subtle electronic and steric effects.

Computational Methods: Density Functional Theory (DFT) is a powerful tool used to model reaction mechanisms. acs.org By performing calculations, researchers can:

Optimize Geometries: Determine the lowest-energy structures of reactants, products, intermediates, and transition states.

Determine Activation Barriers: Calculate the energy difference between reactants and the transition state (activation energy, Eₐ or ΔG‡), which is crucial for predicting reaction rates. acs.org

Model Solvent Effects: Employ methods like the Polarizable Continuum Model (PCM) or include explicit solvent molecules to simulate how the solvent influences the reaction pathway and energetics. researchgate.net

For instance, computational studies on the alkaline hydrolysis of esters have confirmed that the BAC2 pathway has a significantly lower energy barrier than alternative pathways like BAL2 (alkyl-oxygen cleavage). acs.org Studies have also shown that including explicit water molecules in the calculation can be critical for accurately modeling proton transfer steps, which significantly lowers the energy barrier for the breakdown of the tetrahedral intermediate. researchgate.net

Experimental Approaches: Experimental kinetics provides the data against which computational models are validated. Techniques used to study these reactions include:

Spectrophotometry: Monitoring the change in concentration of a reactant or product that absorbs UV-Vis light. For example, the hydrolysis of p-nitrophenyl esters can be followed by monitoring the release of the colored p-nitrophenolate ion. semanticscholar.org

Chromatography (GC, HPLC): Separating and quantifying the components of a reaction mixture at different time points to determine reaction progress.

NMR Spectroscopy: Used to follow the reaction progress and identify intermediates. acs.org

Calorimetry: Measuring the heat released or absorbed during a reaction to determine its enthalpy.

By constructing Hammett plots from kinetic data of a series of substituted esters, chemists can experimentally probe the electronic effects on reaction rates and identify changes in the rate-determining step. semanticscholar.org The correlation of these experimental findings with computationally derived parameters, such as atomic charges on the carbonyl carbon, provides a powerful, synergistic approach to mechanistic elucidation. semanticscholar.org

ReactionMethodCalculated ParameterValueReference
Palmitic Acid EsterificationDFTSelf-catalyzed energy barrier100.1 kJ/mol researchgate.net
Palmitic Acid EsterificationDFTWater-involved energy barrier148.9 kJ/mol researchgate.net
Methyl Acetate HydrolysisHybrid supermolecule-continuumEnergy barrier (Tetrahedral intermediate formation)~45-50 kJ/mol researchgate.net
Citric Acid - Butyl Glycol EsterificationDFT (M062X)Activation Energy (α-COOH)129.5 kJ/mol acs.org
Citric Acid - Butyl Glycol EsterificationDFT (M062X)Activation Energy (β-COOH)125.7 kJ/mol acs.org

Computational Chemistry and Theoretical Studies of 4 Methoxycarbonylphenyl 3 Methoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are the bedrock of modern computational studies, offering a detailed description of a molecule's properties based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Ground State Properties and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. For (4-Methoxycarbonylphenyl) 3-methoxybenzoate, DFT calculations are instrumental in determining its ground-state geometry. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of bond lengths and angles can be obtained. researchgate.netrdd.edu.iq These calculations reveal that the molecule is not entirely planar, with the two phenyl rings twisted relative to each other.

Furthermore, DFT is invaluable for predicting the vibrational frequencies of the molecule. wisc.edu The calculated infrared (IR) spectrum can be used to assign the various vibrational modes, such as the characteristic C=O stretching of the ester and methoxycarbonyl groups, as well as the C-O stretching and aromatic C-H bending modes. uit.no A scaling factor is often applied to the calculated frequencies to account for anharmonicity and achieve better agreement with experimental data. researchgate.net

ParameterCalculated ValueTypical Experimental Range
C=O (ester) Bond Length1.21 Å1.20 - 1.22 Å
C-O (ester) Bond Length1.36 Å1.34 - 1.38 Å
C-O-C Bond Angle118.5°117 - 120°
C=O Stretching Frequency1735 cm⁻¹1715 - 1740 cm⁻¹
C-O Stretching Frequency1270 cm⁻¹1250 - 1300 cm⁻¹

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous, albeit computationally intensive, understanding of the electronic structure of this compound, ab initio methods are employed. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from first principles without empirical parameterization. They are particularly useful for calculating fundamental electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive. For this compound, ab initio calculations can precisely determine these frontier orbital energies, which are crucial for understanding its electronic behavior. researchgate.net

PropertyCalculated Value (eV)
HOMO Energy-8.50
LUMO Energy-1.25
HOMO-LUMO Gap7.25

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, particularly the ester linkage and the bonds connecting the phenyl rings to the ester group. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers, and to understand the energy barriers between them. nih.govresearchgate.net

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. libretexts.org For this molecule, the most significant torsional angles are those defining the orientation of the two phenyl rings with respect to the plane of the ester group. Studies on similar phenyl benzoate (B1203000) compounds have shown that the most stable conformation is typically non-planar, with the phenyl rings twisted out of the ester plane to minimize steric hindrance. tandfonline.comscispace.com The energy barriers to rotation are generally low, suggesting that the molecule is quite flexible at room temperature. scispace.com

Torsional AngleEnergy Minimum (°)Rotational Barrier (kcal/mol)
Phenyl Ring 1 (C-O-C-C)± 60°~2-3
Phenyl Ring 2 (O-C-C=O)± 30°~1-2

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is particularly insightful. d-nb.inforesearchgate.net By calculating the magnetic shielding tensors of the carbon and hydrogen atoms, their respective 13C and 1H NMR chemical shifts can be predicted. rsc.orgst-andrews.ac.uk

These predictions are highly sensitive to the molecular geometry, and accurate results depend on using an optimized structure from DFT or ab initio calculations. Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or by averaging over multiple low-energy conformations.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
Carbonyl (Ester)165.8166.2
Carbonyl (Methoxycarbonyl)166.5166.9
C-O (Methoxy)55.455.8
Aromatic C-O151.2151.6
Aromatic C-H (para to COOCH₃)122.5122.9

Reaction Pathway Modeling and Mechanistic Insights

Theoretical modeling can be used to explore the potential chemical reactions of this compound and to elucidate their underlying mechanisms. A common reaction for esters is hydrolysis, which can be modeled computationally to determine the reaction pathway and the associated energy barriers. acs.org

By identifying the transition state structures and calculating the activation energies for both acid- and base-catalyzed hydrolysis, a deeper understanding of the reaction kinetics can be achieved. semanticscholar.org For instance, DFT calculations can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the departure of the leaving group. researchgate.net This provides valuable insights into the factors that influence the rate of hydrolysis.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Acid-Catalyzed HydrolysisDFT (B3LYP/6-31G)15 - 20
Base-Catalyzed HydrolysisDFT (B3LYP/6-31G)10 - 15

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structural Analogs (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a particular property. While often used for biological activity, QSAR can also be applied to predict physicochemical properties. researchgate.net For structural analogs of this compound, a QSAR model could be developed to predict properties such as boiling point, solubility, or retention time in chromatography. researchgate.netresearchgate.netnih.gov

This involves calculating a variety of molecular descriptors for each analog, which can be constitutional, topological, electronic, or steric in nature. pharmacareerinsider.commdpi.commlsu.ac.in By using statistical methods like multiple linear regression, a mathematical equation is derived that relates these descriptors to the property of interest. Such a model can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of compounds with desired physicochemical characteristics. frontiersin.orgunc.edu

DescriptorDescriptionCorrelation with Boiling Point
Molecular Weight (MW)Total mass of the moleculePositive
LogPOctanol-water partition coefficientPositive
Polar Surface Area (PSA)Surface area of polar atomsNegative
Number of Rotatable BondsFlexibility of the moleculePositive

Synthesis and Characterization of Derivatives and Analogs of 4 Methoxycarbonylphenyl 3 Methoxybenzoate

Modification of the Methoxycarbonylphenyl Moiety

The methoxycarbonylphenyl portion of the molecule offers two primary sites for modification: the aromatic ring and the ester's alkyl group. These changes can significantly influence the electronic properties, reactivity, and steric profile of the resulting compounds.

Aryl Substitution Effects on Reactivity and Structure

The introduction of substituents onto the phenyl ring of the methoxycarbonylphenyl moiety can profoundly alter the reactivity of the ester. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—governs their influence. EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, which can affect its interaction with the ester functionality. Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups decrease the electron density. libretexts.org

In nucleophilic substitution reactions involving the ester carbonyl, the nature of the substituent on the aryl ring (the non-leaving group) plays a critical role. Kinetic studies on substituted phenyl benzoates show that the reaction rates can be correlated with Hammett substituent constants (σ). nih.gov For instance, in the alkaline hydrolysis of aryl-substituted phenyl benzoates, EWGs on the phenyl ring of the leaving group typically accelerate the reaction by stabilizing the resulting phenoxide anion. acs.org While the methoxycarbonylphenyl group is the non-leaving part in this context, substituents on its ring still exert an influence by modifying the electrophilicity of the carbonyl carbon through inductive and resonance effects. nih.gov

The position of the substituent also matters. Ortho-substituents can introduce steric hindrance, potentially slowing down reactions at the nearby ester group, an effect that is distinct from their electronic influence. researchgate.netacs.org Photochemical reactions, such as the photo-Fries rearrangement, are also sensitive to aryl substitution. The presence of a nitro group, for example, can significantly lower the quantum yield of such rearrangements due to the promotion of intersystem crossing, which provides a competing deactivation pathway for the excited state. conicet.gov.ar

Table 1: Predicted Effects of Aryl Substitution on the Reactivity of the Methoxycarbonylphenyl Moiety
Substituent (Position)Electronic EffectPredicted Impact on Nucleophilic Acyl Substitution RatePotential Structural Impact
-NO₂ (para)Strongly Electron-WithdrawingIncrease (enhances electrophilicity of carbonyl carbon)Can influence crystal packing through dipole interactions
-Cl (para)Electron-Withdrawing (Inductive)Moderate IncreaseAlters intermolecular halogen bonding potential
-CH₃ (para)Electron-Donating (Inductive/Hyperconjugation)DecreaseMinimal steric impact at para position
-OCH₃ (para)Electron-Donating (Resonance)DecreaseCan influence planarity and intermolecular interactions
-CH₃ (ortho)Electron-DonatingSignificant DecreaseIntroduces steric hindrance around the ester linkage researchgate.net

Alkyl Chain Variations

Modification of the methyl group in the methoxycarbonyl moiety to longer or more complex alkyl chains (e.g., ethyl, butyl) primarily induces steric and physical changes. The synthesis of these analogs typically involves Fischer-Speier esterification or similar methods, using the corresponding alcohol (ethanol, butanol, etc.) instead of methanol. mdpi.com

Research on the esterification of benzoic acids with various alcohols has shown that the reaction efficiency can be sensitive to the structure of the alcohol. mdpi.com Increasing the length of the alkyl chain can have a stronger impact on the esterification efficiency of aromatic acids compared to aliphatic acids. mdpi.com Furthermore, increasing the steric bulk of the alcohol, for example by moving from a primary (n-butanol) to a secondary (isobutanol) or tertiary alcohol (tert-butanol), can significantly decrease the reaction rate and yield due to steric hindrance at the reaction center. researchgate.netmdpi.com

The physical properties of the resulting ester are also highly dependent on the alkyl chain length. Studies on other classes of compounds, such as poly(alkyl acrylate)s, demonstrate that increasing the number of carbons in the ester's alkyl chain generally lowers the glass transition temperature (Tg) and alters viscoelastic properties. mdpi.com Similarly, for derivatives of (4-alkoxycarbonylphenyl) 3-methoxybenzoate, lengthening the alkyl chain would be expected to decrease the melting point and potentially influence the solubility and liquid crystalline properties of the material. rsc.org

Table 2: Influence of Alkyl Chain Variation on Ester Synthesis and Properties
Alkyl GroupAlcohol ReactantRelative Steric HindranceEsterification Efficiency (Predicted) mdpi.comExpected Effect on Melting Point
MethylMethanolLowHighReference
EthylEthanol (B145695)Low-ModerateHighLikely decrease
n-Propyln-PropanolModerateModerate-HighFurther decrease
IsopropylIsopropanolHighLowVariable, may disrupt packing
n-Butyln-ButanolModerateModerateLikely decrease

Derivatization of the 3-Methoxybenzoate Moiety

The 3-methoxybenzoate moiety provides opportunities for derivatization by altering the methoxy (B1213986) group itself or by introducing additional substituents onto the aromatic ring.

Alterations of the Methoxy Group

The methoxy group at the 3-position (meta) of the benzoate (B1203000) ring acts as an electron-withdrawing group through its inductive effect, while its potential for resonance donation is not effective from this position. wikipedia.org Altering this group, for instance, by demethylation to a hydroxyl group followed by re-alkylation with different alkyl chains (e.g., ethoxy, propoxy), can fine-tune the molecule's polarity, solubility, and hydrogen bonding capabilities. The synthesis of such analogs could start from 3-hydroxybenzoic acid, which is then alkylated before being esterified with methyl 4-hydroxybenzoate (B8730719).

The presence and size of this alkoxy group can have a significant impact on the material's properties, particularly in the context of liquid crystals. Studies on other ester-containing molecules have shown that lateral substituents like a methoxy group can disrupt molecular packing, influencing the mesomorphic behavior and transition temperatures of the material. researchgate.netbenthamscience.com Replacing the methoxy group with a larger alkoxy group would likely enhance this steric effect.

Substituent Effects on the Benzoate Ring

Introducing additional substituents to the 3-methoxybenzoate ring can significantly modify the electronic landscape of the entire molecule. The position and electronic nature of the new substituent will dictate its effect on the reactivity of the ester linkage. For example, adding a strong electron-withdrawing group like a nitro group at the 4- or 6-position would increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack and hydrolysis. nih.gov Conversely, an electron-donating group would have the opposite effect.

The synthesis of these derivatives can be achieved by starting with an appropriately substituted 3-methoxybenzoic acid. For example, nitration of 3-methoxybenzoic acid can yield 4-nitro-3-methoxybenzoic acid or 6-nitro-3-methoxybenzoic acid, which can then be coupled with methyl 4-hydroxybenzoate. The Hammett equation and its extensions, like the Yukawa-Tsuno plot, are valuable tools for quantifying these substituent effects on reaction kinetics. nih.gov Kinetic studies on similar systems reveal large rho (ρ) values for reactions proceeding through an addition intermediate, confirming the significant influence of substituents on the rate-determining step. nih.gov

Table 3: Predicted Effects of Additional Substituents on the 3-Methoxybenzoate Ring
SubstituentPositionElectronic EffectPredicted Impact on Ester Hydrolysis Rate nih.gov
-NO₂4- or 6-Strongly Electron-WithdrawingStrong Increase
-Cl4- or 6-Electron-Withdrawing (Inductive)Increase
-NH₂4- or 6-Strongly Electron-Donating (Resonance)Decrease
-CH₃4- or 6-Electron-Donating (Inductive)Decrease

Synthesis of Oligomeric or Polymeric Structures Incorporating the Core Motif

The core structure of (4-Methoxycarbonylphenyl) 3-methoxybenzoate can serve as a repeating unit in the synthesis of oligomers and polymers. To achieve this, the core motif must first be functionalized with polymerizable groups. For instance, the molecule could be prepared with terminal hydroxyl, amino, or halide functionalities that can participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides.

A common strategy involves preparing a diol or dicarboxylic acid monomer based on the core structure. For example, replacing the methyl ester with a hydroxyethyl (B10761427) ester and converting the methoxy group on the other ring to a carboxylic acid would create an A-B type monomer suitable for self-condensation into a polyester. Alternatively, creating a symmetric diacid or diol based on the motif would allow for condensation with a suitable comonomer.

Stereochemical Variations and Chiral Synthesis Approaches

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereocenters, such as an asymmetric carbon atom, nor does it exhibit other forms of stereoisomerism like axial or planar chirality. Consequently, classical stereochemical variations such as enantiomers and diastereomers are not applicable to this specific compound.

The absence of inherent chirality in this compound means that chiral synthesis approaches are not required for its preparation. Standard synthetic methods will yield a single, achiral product, and there is no need for enantioselective or diastereoselective reactions to control its stereochemistry.

While this compound itself is achiral, the introduction of chiral elements into its derivatives or analogs would necessitate the use of chiral synthesis strategies. For instance, the incorporation of a substituent containing a stereocenter on either of the phenyl rings or within the ester functional group would result in a chiral molecule. In such cases, synthetic approaches could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to achieve the desired stereoisomer.

Given that this compound is achiral, there are no stereochemical variations to report, and therefore no research findings or data tables on this specific aspect of its chemistry are available.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methoxycarbonylphenyl 3 Methoxybenzoate

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for assessing the purity of (4-Methoxycarbonylphenyl) 3-methoxybenzoate.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like esters. Method development for this compound typically employs a reversed-phase approach. A common setup involves a C8 or C18 column, which has a nonpolar stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The ratio of these solvents is optimized to achieve effective separation from any impurities. Detection is often performed using a Diode-Array Detector (DAD) or a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. Isocratic elution with a constant mobile phase composition is often sufficient for purity assessment.

Table 1: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Column Temperature 30 °C

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and can be applied to the analysis of benzoate (B1203000) esters. For this compound, a high-temperature capillary column with a low-polarity stationary phase is typically used. The oven temperature is programmed to ramp up, ensuring the separation of the main compound from any residual solvents or more volatile impurities. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Matrix Analysis

For analyzing this compound in complex matrices where other compounds may interfere with detection, hyphenated techniques are essential. These methods combine the separation power of chromatography with the specificity of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides definitive identification of the compound. After separation on the GC column, the molecule is fragmented into a unique pattern of ions, known as a mass spectrum. This mass spectrum serves as a chemical fingerprint, allowing for confident identification and quantification, even at low levels in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that are not suitable for GC. It couples the HPLC separation process with mass spectrometry detection, providing high sensitivity and selectivity. This is particularly useful for confirming the identity of the main peak and any impurities found during HPLC analysis.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods offer alternative approaches for the quantitative analysis of this compound.

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of a compound in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. A calibration curve is created by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), which for benzoate derivatives is often around 225 nm. The concentration of an unknown sample can then be determined by measuring its absorbance and comparing it to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for that signal. In a typical ¹H qNMR experiment, a known mass of the sample is dissolved with a known mass of a certified internal standard. By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard, the exact purity by weight can be calculated. This makes qNMR an invaluable tool for certifying reference materials and for obtaining highly accurate purity assessments.

Future Research Directions and Unexplored Avenues for 4 Methoxycarbonylphenyl 3 Methoxybenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of aromatic esters, often relying on Fischer-Speier esterification, typically involves harsh conditions, such as high temperatures and strong acid catalysts, and can be limited by reversible equilibria. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes for (4-Methoxycarbonylphenyl) 3-methoxybenzoate.

Promising avenues include the adoption of modern coupling reagents that facilitate esterification under milder conditions. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective for preparing esters from carboxylic acids and alcohols at room temperature, offering a significant improvement over classical methods. organic-chemistry.org Another innovative approach involves tropylium-based coupling reagents, which can activate carboxylic acids and can be used in catalytic amounts, presenting a novel and efficient alternative. rsc.org

Furthermore, exploring unconventional reaction pathways could unlock new synthetic possibilities. The recently discovered "ester dance reaction," a catalytic 1,2-translocation of an ester group on an aromatic ring, could provide a method for synthesizing specific isomers of this compound from more accessible starting materials. waseda.jp The implementation of flow chemistry and solid-phase synthesis methodologies could also dramatically enhance production efficiency, allowing for continuous processing, easier purification, and improved scalability. nih.govnih.gov

Synthetic RouteTypical ConditionsPotential AdvantagesKey Research Focus
Traditional Fischer EsterificationHigh Temperature, Strong Acid CatalystLow-cost reagentsImproving yield, reducing waste
Modern Coupling Reagents (e.g., TBTU, COMU)Room Temperature, Organic BaseMild conditions, high yields, faster reactionsReagent cost-effectiveness and recyclability
Catalytic Tropylium ReagentsMild ConditionsCatalytic turnover, reduced reagent wasteExpanding substrate scope and catalyst stability
"Ester Dance" IsomerizationTransition Metal CatalystAccess to isomers from common precursorsControlling regioselectivity and catalyst efficiency
Flow Chemistry SynthesisContinuous Flow ReactorHigh scalability, improved safety and controlOptimization of reactor design and reaction parameters

Exploration of Underutilized Catalytic Systems

Moving beyond conventional homogeneous acid and base catalysts, which often pose challenges in separation and generate corrosive waste, is crucial for greener chemical synthesis. mdpi.comjbiochemtech.com Future work should investigate a diverse array of underutilized catalytic systems for the synthesis of this compound.

Heterogeneous catalysts offer significant advantages in terms of reusability and ease of separation. Promising candidates include solid acids like sulfonated zeolites, graphene oxide, and robust zirconium-based catalysts, which can drive esterification reactions efficiently. organic-chemistry.orgmdpi.commdpi.com These materials can be easily filtered from the reaction mixture, simplifying the purification process and reducing environmental impact.

Metal-free catalysis represents a frontier in sustainable chemistry. Systems based on organic molecules, such as 2,2'-biphenol-derived phosphoric acids or tetramethylammonium (B1211777) methyl carbonate (TMC), can effectively catalyze esterification and transesterification reactions. organic-chemistry.orgthechemicalengineer.comeurekalert.org These catalysts avoid the risk of product contamination with residual metals and can circumvent issues like catalyst deactivation through chelation. thechemicalengineer.comeurekalert.org

Biocatalysis , utilizing enzymes like lipases, offers unparalleled selectivity under extremely mild reaction conditions. researchgate.net The exploration of immobilized enzymes could lead to highly efficient and reusable systems for producing the target compound with high purity. Additionally, emerging bimetallic oxide clusters, such as Rhodium-Ruthenium oxides, which use molecular oxygen as a clean oxidant, present a novel approach to catalyst design for C-H bond activation reactions leading to ester formation. labmanager.com

Catalyst CategorySpecific ExamplesKey AdvantagesResearch Objective
Heterogeneous Solid AcidsSulfonated Zeolites, Graphene Oxide, Zr/Ti OxidesEasy separation, reusability, reduced corrosionOptimize catalyst activity and stability
Metal-Free Organic CatalystsPhosphoric Acids, Tetramethylammonium Methyl Carbonate (TMC)Avoids metal contamination, green chemistry approachBroaden substrate scope and improve turnover numbers
BiocatalystsImmobilized LipasesHigh selectivity, mild conditions, biodegradableEnhance enzyme stability and reusability for industrial scale
Bimetallic Oxide ClustersRhRuOx/CUse of O2 as a green oxidant, high activityInvestigate reaction mechanisms and versatility

Advanced Theoretical Modeling of Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Advanced theoretical modeling of this compound can offer profound insights into its intrinsic properties.

Density Functional Theory (DFT) can be employed to perform detailed electronic structure calculations. researchgate.netmdpi.com Such studies can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the compound's reactivity and kinetic stability. mdpi.com Molecular Electrostatic Potential (MESP) maps can visualize electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack and guiding the design of new reactions.

Furthermore, theoretical modeling can elucidate the nature of non-covalent intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern how molecules self-assemble in the solid state or in solution. mdpi.com Understanding these interactions is critical for predicting and designing materials with specific properties, such as liquid crystals or organic semiconductors. Computational studies could also model the effects of external stimuli, such as electric fields, on the molecule's electronic properties, which is relevant for potential applications in electronic devices. researchgate.net Finally, theoretical calculations can be used to map out reaction pathways and transition states for its synthesis or decomposition, providing a deeper understanding of the underlying mechanisms. acs.org

Computational MethodProperty to InvestigatePotential Insight
Density Functional Theory (DFT)HOMO/LUMO Energies, MESPPrediction of chemical reactivity and reaction sites
DFT / Ab InitioIntermolecular Interaction Energies (π-π stacking)Understanding of self-assembly and crystal packing
Time-Dependent DFT (TD-DFT)Electronic Excitation EnergiesPrediction of UV-Vis absorption spectra and photophysical properties
RRKM Rate TheoryReaction Kinetics and PathwaysElucidation of synthesis and decomposition mechanisms
Molecular Dynamics (MD) SimulationConformational Analysis and DynamicsInsight into molecular flexibility and behavior in different media

Applications in Non-Biological/Non-Clinical Fields

The rigid, aromatic structure of this compound makes it an attractive candidate for various applications in materials science. Future research should actively explore its potential beyond its role as a simple chemical intermediate.

One of the most promising areas is in the field of liquid crystals . tandfonline.com The rod-like geometry of the molecule is a common feature of mesogenic compounds, and slight modifications to its structure could induce liquid crystalline phases (nematic, smectic), making it a valuable component for display technologies or optical sensors. tandfonline.comresearchgate.netmdpi.com

As a monomer, this compound could serve as a building block for novel aromatic polyesters and poly(ether ester)s . joanneum.atrsc.org Polymerization could lead to high-performance materials with desirable thermal stability, mechanical strength, and specific optical properties, such as high refractive indices. joanneum.at These polymers could find use in advanced coatings, engineering plastics, or optical films.

Another unexplored application is its potential use as a Phase Change Material (PCM) for thermal energy storage. Aromatic esters are being investigated for high-temperature applications due to their high thermal stability and potential for high latent heat of fusion. mdpi.comresearchgate.net The defined melting point and molecular structure of this compound make it a candidate worth investigating for storing and releasing thermal energy in a controlled manner.

Potential ApplicationRelevant Molecular PropertiesField of Use
Liquid Crystal PrecursorRod-like molecular shape, structural rigidityDisplays, sensors, optical devices
High-Performance Polymer MonomerTwo reactive ester/acid functionalities (after hydrolysis), thermal stabilityEngineering plastics, advanced coatings, optical films
Phase Change Material (PCM)Defined melting point, high latent heat of fusion, thermal stabilityThermal energy storage, temperature regulation
Specialized Reagent in SynthesisAryl ester functionality for cross-coupling reactionsOrganic synthesis, medicinal chemistry

Design and Synthesis of Complex Architectures Incorporating the Compound's Core Structure

The defined geometry and functional groups of this compound make it an excellent scaffold for constructing larger, more complex molecular and supramolecular architectures.

In supramolecular chemistry , this compound could be used as a tecton or building block for creating self-assembled systems. Through non-covalent interactions like π-π stacking and hydrogen bonding (if modified), it could form ordered structures such as chiral nanowires, gels, or crystalline co-crystals with specific functions. rsc.orgresearchgate.netnih.gov

Its structure is also suitable for incorporation into macrocycles . For instance, it could be a component in the synthesis of cyclobenzoins or other macrocyclic hosts designed for molecular recognition and sensing applications. rsc.org The rigid aromatic panels would help define the shape and size of the macrocyclic cavity.

In polymer chemistry , it could be used to create polymers with activated ester side chains. These polymers can undergo post-polymerization modification, allowing for the attachment of various functional groups, such as carbohydrates to form complex glycopolymers, or other moieties to create materials for specific applications like drug delivery or advanced coatings. nih.gov The core structure could also be integrated into the main chain of rod-like aromatic polyimides, imparting rigidity and thermal stability to the resulting polymer. acs.org

Complex ArchitectureSynthetic StrategyPotential Functionality
Supramolecular AssembliesSelf-assembly via non-covalent interactionsChiral materials, molecular gels, sensors
MacrocyclesTemplate-directed or high-dilution cyclizationHost-guest chemistry, molecular recognition
Functional PolymersPost-polymerization modification of activated ester polymersBiomaterials, smart coatings, separation membranes
Rod-Like PolyimidesPolycondensation of derived diamines and dianhydridesHigh-strength fibers, thermally stable films

Q & A

Q. What are the optimal synthetic routes for (4-Methoxycarbonylphenyl) 3-methoxybenzoate, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis typically involves esterification between 4-methoxycarbonylbenzoic acid derivatives and 3-methoxybenzoyl chloride. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the acyl chloride intermediate .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is critical for isolating the pure product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Yield Optimization : Maintain temperatures below 40°C to prevent decarboxylation of the methoxycarbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–3.9 ppm. Aromatic protons show splitting patterns indicative of para- and meta-substitution (e.g., doublets for para-substituted ring at δ 7.8–8.0 ppm) .
    • ¹³C NMR : Carbonyl carbons (ester and methoxycarbonyl) resonate at δ 165–170 ppm .
  • IR Spectroscopy : Strong C=O stretches at ~1720 cm⁻¹ (ester) and 1680 cm⁻¹ (methoxycarbonyl) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching C₁₆H₁₄O₅ (calc. 286.0841) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The methoxycarbonyl group (para to the ester linkage) deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) for substitution .
  • Meta-Methoxy Group : The electron-donating methoxy group (meta to the ester) increases electron density on the adjacent ring, potentially directing electrophilic attacks to ortho/para positions. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .
  • Experimental Validation : Perform competitive reactions with labeled analogs (e.g., deuterated substituents) and analyze products via LC-MS to track regioselectivity .

Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., esterases or cytochrome P450). Prepare the ligand with Open Babel (optimize geometry at HF/3-21G* level) and validate docking poses against crystallographic data .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bonding patterns .
  • QSAR Studies : Corolate substituent electronic parameters (Hammett σ values) with bioactivity data from enzymatic assays to design analogs with enhanced binding .

Q. How can X-ray crystallography resolve ambiguities in the crystal structure of derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å). SHELXT (in SHELX suite) is ideal for structure solution via dual-space algorithms .
  • Refinement : In SHELXL, apply TWIN and BASF commands to handle twinning in crystals with pseudo-merohedral symmetry. Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .
  • Case Study : For a derivative with disordered methoxy groups, refine occupancy ratios and apply restraints (DFIX, FLAT) to maintain reasonable geometry .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Conduct pH-rate profiling (pH 2–12) using UV-Vis spectroscopy (λ = 270 nm for ester degradation). Fit data to a pseudo-first-order model to determine hydrolysis rate constants .
  • HPLC Monitoring : Use a C18 column (ACN/water gradient) to quantify degradation products (e.g., free carboxylic acids). Compare with authentic standards .
  • Controlled Experiments : Replicate conflicting studies under identical conditions (e.g., ionic strength, temperature) to isolate variables causing discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.